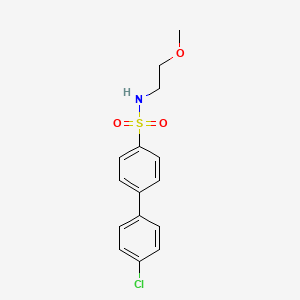
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, also known as OTU, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to be effective in inhibiting the growth of various cancer cells, making it a promising candidate for cancer treatment.
Aplicaciones Científicas De Investigación
Urea Derivatives and Plant Morphogenesis
Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are synthetic compounds known for their cytokinin-like activity, which is often more potent than that of natural adenine compounds. These chemicals are extensively utilized in in vitro plant morphogenesis studies to regulate cell division and differentiation. Recent structure-activity relationship studies have identified new urea cytokinins and derivatives that specifically enhance adventitious root formation, highlighting their significant role in agricultural biotechnology and plant science research (Ricci & Bertoletti, 2009).
Antiangiogenesis and Cancer Therapy
Novel urea derivatives have been synthesized and evaluated for their effectiveness as VEGFR-2 tyrosine kinase inhibitors, playing a crucial role in antiangiogenic therapy. Certain urea compounds have demonstrated potent inhibitory activities in enzymatic assays and significant antiangiogenic effects, including inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation. These findings suggest their potential as therapeutic agents in treating cancer through the suppression of angiogenesis (Machado et al., 2015).
Enzyme Inhibition and Neurodegenerative Disease Treatment
A series of urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, a key target in the treatment of neurodegenerative diseases like Alzheimer's. By optimizing the chemical structure, certain compounds have shown potent inhibitory activities, indicating their potential as therapeutic agents for cognitive disorders. This research contributes to the development of novel antidementia drugs with improved efficacy and lower side effects (Vidaluc et al., 1995).
Antimicrobial Agents
Urea and thiourea derivatives, along with their metal complexes, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown varying degrees of efficacy against bacteria and fungi, indicating their potential application in developing new antimicrobial agents. Structural characterization and studies on their mechanism of action provide insights into designing more effective antimicrobial treatments (Rajeswari et al., 2010).
Biosensors for Health Monitoring
The construction of urea-based biosensors demonstrates the application of urea derivatives in health monitoring. A novel approach involves modifying electrodes with urea derivatives to detect biomolecules, such as urea in biological samples. This technology has significant implications for non-invasive monitoring of metabolic and kidney functions, offering a promising tool for clinical diagnostics and personal health management (Dervisevic et al., 2017).
Propiedades
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14-7-2-8-18(14)12-5-1-4-11(10-12)16-15(20)17-13-6-3-9-21-13/h1,3-6,9-10H,2,7-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQMVDIZGBYGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2722443.png)
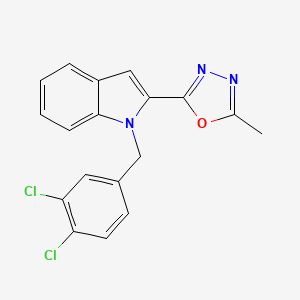
![3-Fluoro-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2722446.png)
![2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2722448.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2722451.png)
![3-(2-methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2722452.png)
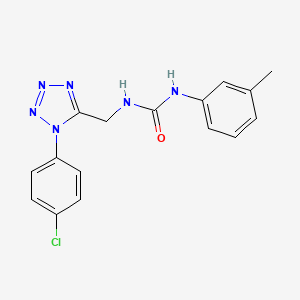
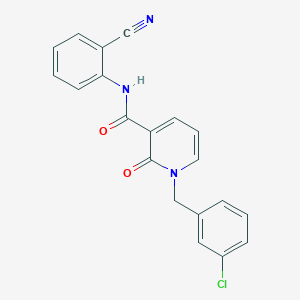
![methyl 3-benzyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2722458.png)
![1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2722459.png)
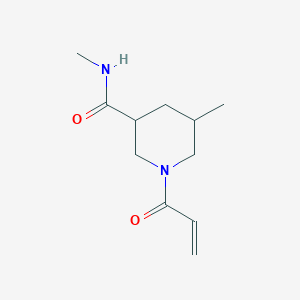
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2722463.png)
![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)
